molecular formula C8H13N3 B13680668 (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine

Cat. No.: B13680668
M. Wt: 151.21 g/mol
InChI Key: RTFKKFKALBNWJR-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine is a chemical compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes a tetrahydroimidazo ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and a suitable reducing agent to form the tetrahydroimidazo ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further utilized in different applications depending on the functional groups introduced .

Scientific Research Applications

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine is unique due to its specific functional group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-ylmethanamine

InChI

InChI=1S/C8H13N3/c9-4-7-2-1-3-8-5-10-6-11(7)8/h5-7H,1-4,9H2

InChI Key

RTFKKFKALBNWJR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C=NC=C2C1)CN

Origin of Product

United States

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